molecular formula C19H21N5 B7549092 4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine

4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine

Cat. No. B7549092
M. Wt: 319.4 g/mol
InChI Key: GCQMDXBLQFRDPY-UHFFFAOYSA-N
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Description

4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine, also known as PPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTP is a piperidine-based compound that contains a triazole ring and a pyridylmethyl group. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine involves its interaction with various molecular targets, including dopamine receptors, sigma receptors, and voltage-gated ion channels. This compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of various physiological processes, including movement, mood, and reward. This compound has also been shown to interact with sigma receptors, which are involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and neurotransmitter release. Additionally, this compound has been shown to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the inhibition of cancer cell proliferation, and the induction of apoptosis. This compound has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement and reward. This compound has also been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine has several advantages for lab experiments, including its high potency and selectivity, which allow for the precise modulation of molecular targets. Additionally, this compound has good pharmacokinetic properties, which allow for its efficient delivery to target tissues. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for 4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine research, including the development of new synthetic methods, the characterization of its molecular targets, and the evaluation of its safety and efficacy in vivo. Additionally, this compound research could lead to the development of new drugs for the treatment of various diseases, including neurological disorders and cancer.

Synthesis Methods

4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine can be synthesized using different methods, including the Hantzsch reaction, the Mannich reaction, and the Suzuki-Miyaura coupling reaction. The Hantzsch reaction involves the condensation of 4-phenyl-1,2,4-triazole-3-thiol with 1-(4-pyridylmethyl)piperidine-4-carbaldehyde in the presence of ammonium acetate and acetic acid. The Mannich reaction involves the condensation of formaldehyde, 4-phenyl-1,2,4-triazole-3-thiol, and 1-(4-pyridylmethyl)piperidine in the presence of hydrochloric acid. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromo-1-(4-pyridylmethyl)piperidine with 4-phenyl-1,2,4-triazole-3-boronic acid in the presence of palladium catalyst and triphenylphosphine.

Scientific Research Applications

4-(5-phenyl-4H-1,2,4-triazol-3-yl)-1-(4-pyridylmethyl)piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, this compound has been studied for its potential role in modulating the dopamine system, which is involved in various neurological disorders. In cancer research, this compound has been studied as a potential anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.

properties

IUPAC Name

4-[[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-2-4-16(5-3-1)18-21-19(23-22-18)17-8-12-24(13-9-17)14-15-6-10-20-11-7-15/h1-7,10-11,17H,8-9,12-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQMDXBLQFRDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=C3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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